

# Application Notes and Protocols: NMR Spectroscopic Analysis of 2-Bromo-4-methoxyphenylacetic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-4-methoxyphenylacetic acid

Cat. No.: B1276812

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed Nuclear Magnetic Resonance (NMR) data and experimental protocols for the characterization of **2-Bromo-4-methoxyphenylacetic acid**. This compound is a valuable building block in pharmaceutical and chemical research, often utilized in the synthesis of bioactive molecules.<sup>[1]</sup> Accurate spectroscopic data is crucial for confirming its structure and purity.

## Chemical Structure

IUPAC Name: **2-Bromo-4-methoxyphenylacetic acid** Molecular Formula:  $C_9H_9BrO_3$

Molecular Weight: 245.07 g/mol CAS Number: 66916-99-2<sup>[2]</sup>

 Chemical structure of 2-Bromo-4-methoxyphenylacetic acid

## NMR Spectroscopic Data

The  $^1H$  and  $^{13}C$  NMR spectra were acquired in deuterated chloroform ( $CDCl_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

### $^1H$ NMR Chemical Shifts

The following table summarizes the proton NMR chemical shifts for **2-Bromo-4-methoxyphenylacetic acid**.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.48	d	1H	Ar-H
7.19	dd	1H	Ar-H
6.86	d	1H	Ar-H
3.89	s	3H	OCH <sub>3</sub>
3.56	s	2H	CH <sub>2</sub>

Data sourced from NIH PMC publication.[\[3\]](#)

## <sup>13</sup>C NMR Chemical Shifts

The following table summarizes the carbon-13 NMR chemical shifts for **2-Bromo-4-methoxyphenylacetic acid**.

Chemical Shift ( $\delta$ , ppm)	Assignment
178.0	C=O (Carboxylic Acid)
155.5	Ar-C (quaternary)
134.6	Ar-C (quaternary)
129.6	Ar-CH
127.0	Ar-C (quaternary)
112.2	Ar-CH
111.9	Ar-CH
56.5	OCH <sub>3</sub>
39.9	CH <sub>2</sub>

Data sourced from NIH PMC publication.[\[3\]](#)

## Experimental Protocols

### Synthesis of 2-Bromo-4-methoxyphenylacetic acid

This protocol is adapted from a published regioselective bromination procedure.[\[3\]](#)

Materials:

- 4-methoxyphenylacetic acid
- Acetic acid
- Bromine
- Ice-water
- Xylene

Procedure:

- Dissolve 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in acetic acid (60 ml) with stirring.
- Slowly add a solution of bromine (9.62 g, 60.2 mmol) in acetic acid (30 ml) dropwise over 30 minutes.
- Stir the mixture at room temperature for 60 minutes.
- Pour the reaction mixture into 500 ml of ice-water.
- Stir the resulting pale yellow, turbid mixture for 10 minutes.
- Filter the precipitate and rinse with ice-water (3 x 10 ml).
- Air-dry the solid for 20 minutes.
- Recrystallize the crude product from hot xylene to obtain a white crystalline powder.

## NMR Sample Preparation and Data Acquisition

### Sample Preparation:

- Accurately weigh approximately 5-10 mg of the purified **2-Bromo-4-methoxyphenylacetic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

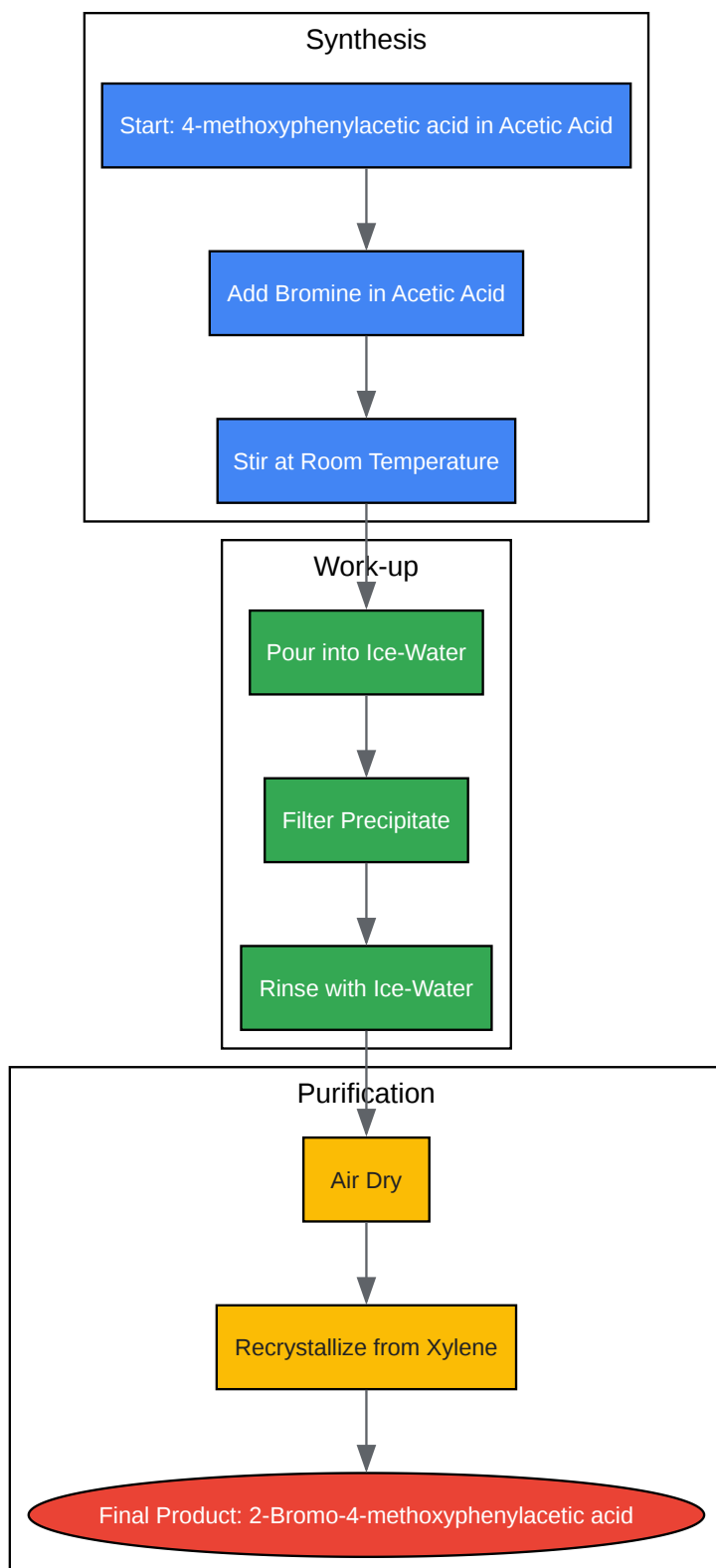
Instrument Parameters (General): The following are general parameters and should be optimized for the specific instrument used.

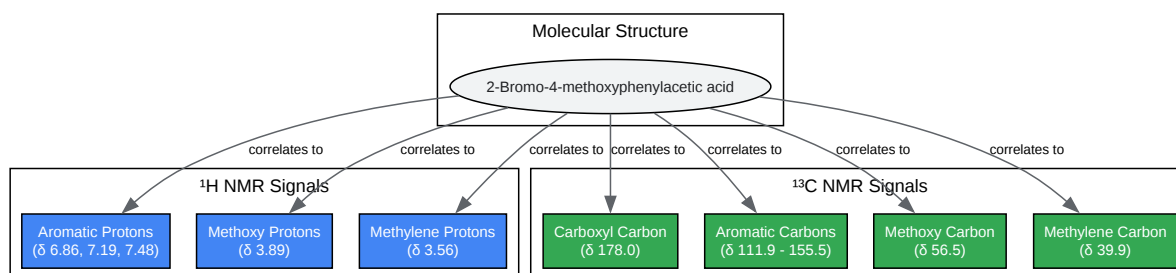
- Spectrometer: 400 MHz or higher field strength NMR spectrometer
- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K (25 °C)
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single pulse (zg30)
  - Number of Scans: 16-32
  - Relaxation Delay: 1.0 s
  - Acquisition Time: ~4 s
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled pulse program (zgpg30)
  - Number of Scans: 1024 or more, depending on sample concentration

- Relaxation Delay: 2.0 s

## Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a logical diagram correlating the molecular structure to its NMR signals.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-4-methoxyphenylacetic acid 97 66916-99-2 [sigmaaldrich.com]
- 3. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: NMR Spectroscopic Analysis of 2-Bromo-4-methoxyphenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276812#1h-nmr-and-13c-nmr-chemical-shifts-for-2-bromo-4-methoxyphenylacetic-acid>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)